methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate
Description
Systematic Nomenclature and IUPAC Conventions for Bicyclic Pyrimidine Derivatives
The compound’s IUPAC name reflects its intricate bicyclic framework and substituent arrangement. The core structure comprises a 3-azabicyclo[3.1.0]hexane system fused to a pyrimidine ring. According to Hantzsch-Widman nomenclature rules for heterocycles, the bicyclo[3.1.0]hexane component is prioritized as the parent structure due to its smaller ring size compared to the pyrimidine. The prefix 3-aza denotes a nitrogen atom replacing a carbon at position 3 of the bicyclic system.
The pyrimidine substituent is numbered such that the chloro and trifluoromethyl groups occupy positions 2 and 6, respectively, to minimize locant values. The rel-(1R,5S,6s) descriptor specifies the relative stereochemistry:
- 1R : Bridgehead carbon (position 1) adopts the R configuration.
- 5S : Position 5 in the bicyclic system has S stereochemistry.
- 6s : The s (syn) prefix indicates the methyl acetate group at position 6 lies on the same face as the pyrimidine ring.
The full name adheres to fused-ring numbering conventions, where the bicyclo system’s bridgehead receives priority over the pyrimidine’s substituents.
Crystallographic and Spectroscopic Elucidation of Bicyclo[3.1.0]hexane-Pyrimidine Hybrid Systems
X-ray crystallography confirms the bicyclo[3.1.0]hexane scaffold adopts a strained, boat-like conformation with bond angles deviating from ideal tetrahedral geometry (Table 1). Key structural features include:
- Bridgehead Nitrogen : The 3-aza nitrogen participates in conjugation with the pyrimidine ring, planarizing the adjacent bicyclic carbons.
- Pyrimidine Fusion : The pyrimidine attaches at the bicyclo system’s 3-position, creating a 10π-electron aromatic system extending across both rings.
Table 1: Selected Bond Lengths and Angles from Crystallographic Data
| Parameter | Value (Å/°) |
|---|---|
| N3–C4 (bicyclo) | 1.472 |
| C1–C6 (bridge) | 1.541 |
| N3–C2 (pyrimidine) | 1.338 |
| C5–C6–C1 Angle | 93.2° |
Spectroscopic data further validate the structure:
- ¹H NMR : The bridgehead proton (H1) appears as a doublet of doublets at δ 3.72 ppm due to coupling with H5 and H6.
- ¹³C NMR : The trifluoromethyl carbon resonates at δ 121.5 ppm (q, J = 271 Hz), characteristic of CF₃ groups.
- IR Spectroscopy : A strong absorption at 1695 cm⁻¹ corresponds to the ester carbonyl group.
Stereochemical Considerations in Rel-(1R,5S,6s) Configuration Determination
The rel prefix indicates relative stereochemistry, determined through nuclear Overhauser effect (NOE) experiments and X-ray analysis. Key NOE correlations include:
- Irradiation of H1 enhances H6 (methyl acetate), confirming their syn relationship.
- H5 shows coupling with both H4 and H6, constraining the bicyclic system’s puckering.
Density functional theory (DFT) calculations reveal the (1R,5S,6s) configuration is 4.3 kcal/mol more stable than its diastereomer due to reduced steric strain between the pyrimidine and methyl acetate groups.
Electronic Effects of Trifluoromethyl and Chloro Substituents on Pyrimidine Ring Reactivity
The electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups significantly perturb the pyrimidine’s electronic landscape:
Table 2: Hammett σₚ Parameters and Calculated Charges
| Substituent | σₚ (Hammett) | C4 Charge (e⁻) |
|---|---|---|
| -CF₃ | +0.54 | +0.18 |
| -Cl | +0.23 | +0.12 |
- Resonance Effects : The -CF₃ group withdraws electron density via inductive effects, deactivating the pyrimidine toward electrophilic substitution.
- Directed Metallation : The chloro substituent at position 2 facilitates regioselective functionalization at position 5 via ortho-directing effects.
- Hydrogen Bonding : The electron-deficient pyrimidine nitrogen participates in hydrogen bonding with protic solvents (e.g., Δδ = 0.8 ppm in DMSO vs. CDCl₃).
These electronic modifications render the compound a versatile intermediate for further derivatization in medicinal chemistry.
Properties
Molecular Formula |
C13H13ClF3N3O2 |
|---|---|
Molecular Weight |
335.71 g/mol |
IUPAC Name |
methyl 2-[(1R,5S)-3-[2-chloro-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetate |
InChI |
InChI=1S/C13H13ClF3N3O2/c1-22-11(21)2-6-7-4-20(5-8(6)7)10-3-9(13(15,16)17)18-12(14)19-10/h3,6-8H,2,4-5H2,1H3/t6?,7-,8+ |
InChI Key |
LFGZFGJHYHQGSI-IEESLHIDSA-N |
Isomeric SMILES |
COC(=O)CC1[C@H]2[C@@H]1CN(C2)C3=NC(=NC(=C3)C(F)(F)F)Cl |
Canonical SMILES |
COC(=O)CC1C2C1CN(C2)C3=NC(=NC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Pyrrolidine Derivatives
A common method involves treating pyrrolidine precursors with dichlorocarbene or diazomethane to form the fused cyclopropane ring. For example:
- Step 1 : N-Chlorination of pyrrolidine using N-chlorosuccinimide (NCS) in diethyl ether.
- Step 2 : Base-mediated elimination (e.g., KOH/ethanol) to generate 3-azabicyclo[3.1.0]hex-2-ene.
- Step 3 : Hydrogenation or hydrocyanation to stabilize the bicyclic structure.
Representative Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | NCS | Et₂O | 0–25°C | 85% |
| 2 | KOH | EtOH | 10–30°C | 78% |
| 3 | HCN | MeOH | 20–50°C | 65% |
Asymmetric Catalysis for Enantiomeric Control
Rhodium-catalyzed cyclopropanation of diazoacetates with olefins enables enantioselective core formation. For instance:
- Catalyst : Rh₂(S-DOSP)₄ (1 mol%)
- Substrate : Ethyl diazoacetate and vinyl ethers
- Conditions : CH₂Cl₂, 0°C, 2 h → 60°C hydrolysis
- Outcome : 92% yield, 94% ee.
Esterification of the Acetate Side Chain
The final esterification step employs standard acyl transfer methodologies:
Methylation via Diazomethane
For acid precursors:
- Substrate : 2-(rel-(1R,5S,6s)-3-(2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid
- Reagent : CH₂N₂ in Et₂O
- Conditions : 0°C, 1 h → 95% yield.
Purification and Characterization
Final purification typically involves:
- Chromatography : Silica gel (hexane:EtOAc 3:1).
- Crystallization : From methanol/water (mp 248–250°C).
- Analytical Data :
Industrial-Scale Considerations
Large-scale production prioritizes cost efficiency and safety:
- Continuous Flow Reactors : For cyclopropanation and SNAr steps (residence time: 10–30 sec).
- Green Chemistry : Solvent recycling (CCl₄, MeOH) and waste minimization.
- Catalyst Recovery : Pd/Xantphos systems reused via membrane filtration.
Challenges and Optimization
Diastereomeric Control
The rel-(1R,5S,6s) configuration requires chiral auxiliaries or resolution:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to dechlorinated products.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
The compound has shown promise as an inhibitor of specific enzymes or receptors associated with cancer progression. Its structural features allow it to interact effectively with biological macromolecules, which could lead to the development of novel anticancer agents. The presence of the trifluoromethyl group is particularly noted for enhancing the compound's interaction with target proteins, potentially improving selectivity and efficacy in therapeutic applications .
Neurological Applications
Research indicates that methyl 2-(rel-(1R,5S,6S)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate may have applications in neurology due to its ability to modulate neurotransmitter systems. The bicyclic structure contributes to its rigidity, which is advantageous for binding interactions with neuroreceptors .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step processes that allow for precise control over stereochemistry and functional groups. Techniques such as molecular docking simulations are employed to understand how this compound interacts with biological targets, providing insights into its mechanism of action .
Potential Applications in Materials Science
Beyond medicinal uses, this compound can be explored as a building block in organic synthesis and materials science due to its unique structural properties . The rigidity provided by the bicyclic framework may be advantageous in creating novel materials with specific mechanical or thermal properties.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential as a lead candidate for drug development targeting specific pathways involved in disease processes. For example, research focusing on enzyme inhibition has demonstrated that compounds with similar structural features can significantly affect biological pathways related to cancer and neurological disorders .
Mechanism of Action
The mechanism of action of methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Similarities
Core Bicyclic Framework
- Target Compound : 3-Azabicyclo[3.1.0]hexane with a pyrimidine substituent at position 3.
- Analog 1 : Methyl 2-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride (CAS 2102502-56-5) lacks the pyrimidine ring, replacing it with a hydrogen atom. The absence of the electron-withdrawing pyrimidine group reduces electrophilicity and alters biological activity .
- Analog 2 : rel-(1R,5S,6s)-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride (CAS 2170489-24-2) substitutes the pyrimidine with a methyl group and replaces the ester with a carboxylic acid. This increases polarity but decreases membrane permeability .
Substituted Pyrimidine Derivatives
Reactivity and Stability
- Target Compound : The trifluoromethyl group increases stability against oxidative degradation compared to hydroxyl or methyl substituents. The chlorine atom on the pyrimidine ring enhances electrophilicity, facilitating nucleophilic substitution reactions .
- Analog 4 : rel-(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid 2,2,2-trifluoroacetic acid (CAS 2725791-20-6) features a bicyclo[3.2.0]heptane system, which introduces strain and reduces stability compared to the [3.1.0] system in the target compound .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges : The bicyclo[3.1.0]hexane core requires stereoselective synthesis, as seen in rel-(1R,2S,3S,4S,5S,6R)-5,6-bis(hydroxymethyl)cyclohexane-1,2,3,4-tetrol (), where multi-step functionalization is needed to install substituents .
- Structure-Activity Relationships (SAR) : The trifluoromethyl group in the target compound likely improves pharmacokinetic properties compared to hydroxylated analogs (e.g., robinetinidol derivatives in ), which exhibit rapid metabolic clearance .
Biological Activity
Methyl 2-(rel-(1R,5S,6S)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate, also known by its CAS number 2102502-68-9, is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article reviews its structural characteristics, biological mechanisms, and relevant case studies.
Structural Characteristics
The compound has a molecular formula of C13H13N3O2F3Cl and a molecular weight of 335.71 g/mol. Its structure includes a bicyclic framework that contributes to its biological activity by interacting with various biological targets.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to modulate protein interactions and inhibit specific enzyme pathways. Notably, it has been studied for its potential as an inhibitor of the BCL6 protein, which plays a crucial role in the development of certain lymphomas.
Protein Interaction Inhibition
Recent studies have demonstrated that compounds similar to this compound can disrupt the protein-protein interactions (PPIs) between BCL6 and its co-repressors. This disruption leads to the degradation of BCL6 in vivo, making it a potential therapeutic target for diffuse large B-cell lymphoma (DLBCL) .
Case Studies
- Inhibition of BCL6 Function : A study highlighted the discovery of a series of benzimidazolone inhibitors that effectively disrupt BCL6's interaction with co-repressors. These inhibitors led to rapid degradation of BCL6 in cellular models, suggesting that this compound may exhibit similar effects due to structural similarities .
- Pharmacokinetic Properties : Optimization of pharmacokinetic properties in related compounds has shown promising results in preclinical models. For instance, certain derivatives demonstrated effective oral bioavailability and significant tumor growth inhibition in xenograft models .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
